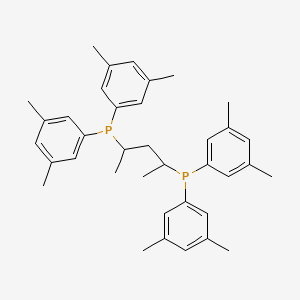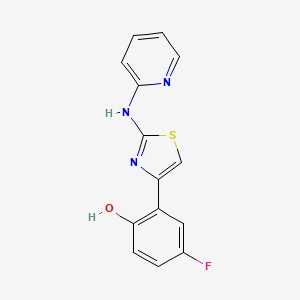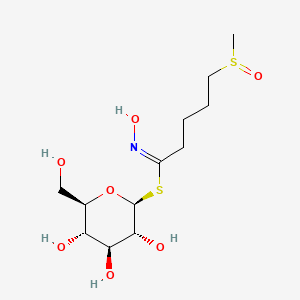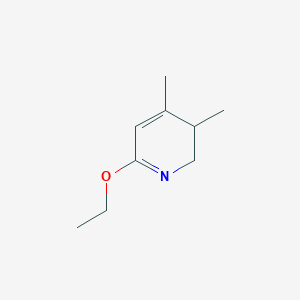
4-Bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the use of a CuCl catalyst in combination with the biphosphine ligand and a base such as potassium tert-butoxide (KOtBu). The reaction conditions are optimized to achieve high enantioselectivity (95%) and yield (81%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using transition metal-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes several types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, often facilitated by its phosphine groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases: Such as potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and the development of new biocatalysts.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) involves its role as a ligand in transition metal-catalyzed reactions. The compound coordinates with metal centers, facilitating the formation of reactive intermediates and promoting enantioselective transformations. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (SP,S P)-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
- ®-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers superior performance in certain asymmetric synthesis reactions, making it a preferred choice for researchers and industrial applications.
Eigenschaften
Molekularformel |
C37H46P2 |
|---|---|
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3 |
InChI-Schlüssel |
BQUNSIYVDVZZEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)



![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)


![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)


![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)

![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
